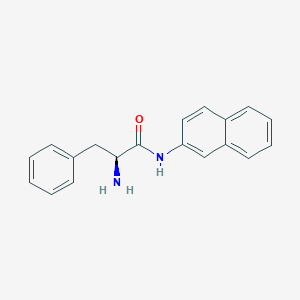

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

描述

L-phenylalanine 2-naphthylamide is an L-phenylalanine derivative that is the amide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-phenylalanine derivative.

生物活性

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a chiral compound with significant biological activity, primarily due to its structural characteristics. This article explores its biological properties, enzymatic interactions, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound has the molecular formula and features a phenylpropionamide structure with a naphthyl group. This unique configuration contributes to its activity as a substrate for various enzymes, particularly aminopeptidases, which cleave peptide bonds at the N-terminus of proteins.

Enzymatic Interactions

The compound acts as a substrate for aminopeptidases, which are enzymes that play critical roles in protein metabolism by hydrolyzing N-terminal amino acids from peptides. This enzymatic activity can be quantitatively assessed through colorimetric assays, where the compound's chromogenic properties allow for spectrophotometric measurement of enzyme function.

Table 1: Enzymatic Activity of this compound

| Enzyme Type | Activity Description | Reference |

|---|---|---|

| Aminopeptidases | Cleaves N-terminal amino acids from peptides | |

| Chromogenic Assays | Produces color change measurable spectrophotometrically |

Potential Therapeutic Applications

Research indicates that this compound may have applications in drug design and development due to its ability to interact with various biomolecules. Its role as a substrate for aminopeptidases could be leveraged to develop novel therapeutic agents targeting specific diseases related to protein metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Kinetics : A study demonstrated that this compound significantly influences the kinetics of aminopeptidases, providing insights into enzyme specificity and function. The results suggested that variations in substrate structure can lead to differences in enzymatic efficiency and product formation.

- Chromogenic Properties : Another research effort focused on the chromogenic nature of this compound, highlighting its utility in biochemical assays for monitoring enzymatic activity. The ability to produce a measurable color change under specific conditions makes it valuable for laboratory applications.

- Therapeutic Potential : Investigations into its interactions with other biomolecules revealed potential pathways for therapeutic interventions, particularly in conditions where protein metabolism is disrupted. This aligns with the growing interest in amino acid modulation for treating metabolic disorders.

科学研究应用

Enzyme Inhibition

One of the primary applications of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide lies in its ability to selectively inhibit certain enzymes. For instance, it has been studied as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the metabolism of bioactive lipids. Inhibiting NAAA can prevent the degradation of palmitoylethanolamide (PEA), a compound involved in anti-inflammatory responses. Research indicates that this compound can attenuate inflammatory responses in vivo by maintaining higher levels of PEA in leukocytes .

Potential Therapeutic Uses

The compound has shown promise in various therapeutic applications due to its biological activities:

- Anti-inflammatory Effects : By inhibiting NAAA, this compound can reduce inflammation and pain associated with conditions like arthritis.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, although further investigation is required to elucidate the mechanisms involved.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been pivotal in drug design. Researchers have explored various modifications to enhance its potency and selectivity as an enzyme inhibitor. For example, studies on β-lactone derivatives have revealed that specific structural features are critical for effective binding at the active site of NAAA .

| Modification | Effect on Activity | Notes |

|---|---|---|

| β-lactone ring | Essential for inhibition | Enhances binding affinity |

| Amide side chain | Influences lipophilicity | Affects bioavailability |

Case Study: Inhibition of NAAA

In a study conducted on mouse models, this compound was administered to evaluate its effect on carrageenan-induced inflammation. Results demonstrated a dose-dependent reduction in leukocyte infiltration and normalization of PEA levels, indicating its potential as an anti-inflammatory agent .

Case Study: Anticancer Activity

Another case study investigated the anticancer potential of modified derivatives of this compound against various cancer cell lines. The findings suggested that certain structural modifications significantly enhanced cytotoxicity while reducing off-target effects .

属性

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOLUWPVABJBKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995279 | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-57-8 | |

| Record name | Phenylalanine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Phenylalanine-beta-naphthylamide primarily used for in research?

A1: Phenylalanine-beta-naphthylamide (also known as (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide) is primarily utilized as a substrate to assess the activity of specific enzymes, particularly in the context of lysosomal function and bacterial identification. [, , , , ]

Q2: How does Phenylalanine-beta-naphthylamide interact with enzymes?

A2: Phenylalanine-beta-naphthylamide acts as a substrate for enzymes like certain cathepsins and aminopeptidases. These enzymes cleave the amide bond between phenylalanine and beta-naphthylamine. The release of beta-naphthylamine can be measured spectrophotometrically, providing an indication of enzyme activity. [, ]

Q3: Is Phenylalanine-beta-naphthylamide specific to a single enzyme?

A3: No, Phenylalanine-beta-naphthylamide is not highly specific. It can be hydrolyzed by multiple enzymes, including trypsin, certain cathepsins, and aminopeptidases. This lack of absolute specificity necessitates careful experimental design and controls to ensure accurate interpretation of results. [, , ]

Q4: Why is the incubation environment important when using Phenylalanine-beta-naphthylamide in bacterial identification?

A4: Research has shown that the presence of oxygen can inhibit the activity of some enzymes that hydrolyze Phenylalanine-beta-naphthylamide. In a study using the RapID-ANA II system for identifying Clostridium difficile, significantly lower enzyme activity was observed in aerobic environments compared to anaerobic or low-CO2 anaerobic conditions. This finding highlights the importance of using appropriate anaerobic conditions when employing Phenylalanine-beta-naphthylamide for identifying anaerobic bacteria. []

Q5: How is Phenylalanine-beta-naphthylamide used in studying lysosomes?

A5: Phenylalanine-beta-naphthylamide, in conjunction with glycyl-L-phenylalanine-beta-naphthylamide (GPN), is used to investigate lysosomal function. GPN induces osmotic swelling and lysis of lysosomes, releasing their contents, including calcium. Researchers can then assess the impact of lysosomal content release on various cellular processes, such as autophagy. [, ]

Q6: Are there any known structural analogs of Phenylalanine-beta-naphthylamide that offer different properties?

A6: Yes, a structural analog, N alpha-Benzyloxycarbonyl-p-guanidino-L-phenylalanine beta-naphthylamide (Z-GPA-beta NA), has been synthesized and studied for its interaction with trypsin and related enzymes. Research suggests that the benzene ring in the side chain of Z-GPA-beta NA contributes to its binding affinity to trypsin. This highlights the potential for modifying the structure of Phenylalanine-beta-naphthylamide to alter its specificity and binding properties. []

Q7: Has Phenylalanine-beta-naphthylamide been used in studying lipid rafts?

A7: Yes, research indicates that Phenylalanine-beta-naphthylamide, along with bafilomycin A1, can inhibit the formation of lipid raft redox signaling platforms induced by Fas ligand in coronary arterial endothelial cells. This suggests a potential role of lysosomal vesicles in the formation of these platforms and highlights the use of Phenylalanine-beta-naphthylamide in studying cellular signaling pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。